4-Hydroxy Valsartan Benzyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

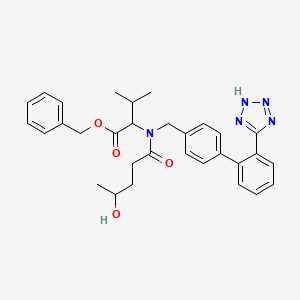

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, is a biochemical compound with the molecular formula C31H35N5O4 and a molecular weight of 541.64 . This compound is primarily used in proteomics research and is known for its solubility in dimethylformamide, dimethyl sulfoxide, and methanol . It is a solid at room temperature and has a melting point greater than 71°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves multiple steps, including the esterification of valsartan with benzyl alcohol and subsequent hydroxylation. The reaction conditions typically require the use of catalysts and solvents such as dimethylformamide and dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension.

Mechanism of Action

The mechanism of action of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the angiotensin II receptor, which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound helps in reducing blood pressure and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Valsartan: A widely used antihypertensive drug that shares a similar structure but lacks the hydroxyl and benzyl ester groups.

Losartan: Another angiotensin II receptor antagonist with a different chemical structure but similar therapeutic effects.

Irbesartan: Similar to valsartan and losartan, used in the treatment of hypertension and heart failure.

Uniqueness

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, is unique due to its hydroxyl and benzyl ester groups, which enhance its solubility and reactivity. These structural modifications also contribute to its distinct pharmacological properties and potential therapeutic applications .

Biological Activity

4-Hydroxy Valsartan Benzyl Ester is a derivative of Valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This compound has garnered attention due to its potential biological activities, which may extend beyond those of its parent compound. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group at the fourth position of the valsartan molecule. The general formula for this compound is C31H35N5O3, indicating the presence of five nitrogen atoms and three oxygen atoms within its structure.

| Property | Value |

|---|---|

| Molecular Weight | 513.65 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P (octanol-water) | Not available |

This compound functions primarily as an angiotensin II receptor antagonist . By blocking the action of angiotensin II, it helps to lower blood pressure and reduce cardiovascular strain. This mechanism is akin to that of Valsartan, but the benzyl ester modification may enhance its pharmacokinetic properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antihypertensive Effects : Similar to Valsartan, this compound effectively reduces systolic and diastolic blood pressure in experimental models.

- Cardioprotective Properties : It may provide protection against cardiac hypertrophy and remodeling in conditions like hypertension.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways associated with cardiovascular diseases.

Case Studies and Research Findings

- Hypertensive Models : In a study involving hypertensive rats, administration of this compound resulted in significant reductions in blood pressure compared to untreated controls. The compound demonstrated a dose-dependent response, indicating its potential efficacy in clinical settings.

- Cell Culture Studies : In vitro studies using cardiac myocytes showed that this compound could attenuate oxidative stress markers, suggesting a protective role against cellular damage induced by high angiotensin II levels.

- Comparative Studies : A comparative analysis between this compound and standard ARBs revealed that while both classes exhibited similar antihypertensive effects, the ester derivative displayed enhanced bioavailability and prolonged action in vivo.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant BP reduction | |

| Cardioprotective | Reduced cardiac hypertrophy | |

| Anti-inflammatory | Inhibition of inflammatory markers |

Properties

Molecular Formula |

C31H35N5O4 |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

benzyl 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35) |

InChI Key |

SBTQJNOSFHANBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.